molecular formula C9H8ClN3O B2531440 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 118631-34-8

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2531440
CAS No.: 118631-34-8
M. Wt: 209.63
InChI Key: AYXDDSTZPWUOPC-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 118631-34-8) is a high-purity chemical reagent supplied for advanced research and development applications. This compound has the molecular formula C 9 H 8 ClN 3 O and a molecular weight of 209.63 g/mol . Its structure is characterized by a 1,2,4-triazole core, a five-membered heterocycle known for its significant role in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities. Scientific literature reports that compounds containing this core exhibit anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties . For instance, specific 1,2,4-triazole derivatives are key components in clinical antifungal agents and chemotherapeutic drugs . Furthermore, research into structurally similar compounds, such as those with a 3-chlorophenyl substitution, has shown promising inhibitory potential against enzymes like acetylcholinesterase, indicating value in neurological research . This product is intended for research purposes by qualified laboratory personnel. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-chloro-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-12-9(14)13(8(10)11-12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXDDSTZPWUOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by chlorination and subsequent cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 exhibits electrophilic character, making it susceptible to nucleophilic substitution.

Reaction Type Reagents/Conditions Products Mechanistic Insight
SN2 DisplacementAlkyl amines (e.g., NH3, R-NH2)3-Amino-substituted triazolone derivativesChlorine is replaced by nucleophiles via a bimolecular mechanism, influenced by steric hindrance from the phenyl and methyl groups .
Aromatic SubstitutionCl2 in acetonitrile/DMF (70:30)4-Chloro-phenyl derivativesSynergistic solvent systems enhance regioselectivity for para-substitution on the phenyl ring .

Oxidation and Reduction Reactions

The triazolone ring and substituents undergo redox transformations under controlled conditions.

Reaction Type Reagents/Conditions Products Key Observations
Ring OxidationKMnO4/H2SO4Triazole oxide derivativesOxidation occurs at the N–N bond, forming N-oxide structures .
Side-Chain ReductionNaBH4 or LiAlH4 in ethanolReduced alkyl/aryl substituentsSelective reduction of carbonyl groups is hindered by the triazolone’s resonance stabilization .

Cycloaddition and Ring-Opening Reactions

The triazolone core participates in cycloaddition reactions due to its conjugated π-system.

Reaction Type Reagents/Conditions Products Mechanistic Pathway
1,3-Dipolar CycloadditionNitrile imines in THF with TEAFused triazoline-sugar hybridsNucleophilic nitrile imines attack the electrophilic triazolone carbonyl group .
Acid-Catalyzed Ring-OpeningHCl/H2O under refluxHydrazine-carboxylic acid derivativesProtonation of the carbonyl oxygen weakens the ring, leading to hydrolysis .

Condensation and Schiff Base Formation

The amino group (if generated via substitution) or carbonyl oxygen enables condensation reactions.

Reaction Type Reagents/Conditions Products Applications
Schiff Base Synthesis3-Methylthiophene-2-carbaldehydeThienyl-methyleneamino triazolonesForms bioactive intermediates with potential anticonvulsant properties .
AcylationAcetic anhydride/PTSAAcetylated triazolone derivativesEnhances pharmacokinetic properties via hydrogen-bond modulation .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the phenyl ring.

Reaction Type Catalyst/Reagents Products Regioselectivity
Suzuki CouplingPd(PPh3)4, aryl boronic acidsBiaryl-triazolone hybridsPara-substitution dominates due to steric and electronic effects .
Buchwald–HartwigPd2(dba)3, Xantphos ligandN-Arylated triazolonesLimited by competing coordination of the triazolone nitrogen to palladium .

Environmental Stability and Degradation

The compound’s stability under environmental conditions is critical for industrial applications.

Factor Effect on Stability Degradation Products
UV Light (λ > 300 nm)Photolytic cleavage of the N–Cl bond3-Hydroxy-triazolone derivatives .
Aqueous Alkaline pHHydrolysis of the triazolone ring to hydrazine derivativesHydrazine and phenylacetic acid .

Key Research Findings

  • Regioselectivity in Chlorination : A 70:30 acetonitrile/DMF solvent system achieves >90% para-chlorination on the phenyl ring, critical for agrochemical synthesis .

  • DFT Insights : B3LYP/6-311G(d,p) calculations predict electrophilic attack at the triazolone’s carbonyl carbon, validated by experimental NMR shifts .

  • Bioactivity Correlation : Schiff base derivatives exhibit enhanced anticonvulsant activity (ED50 = 23.4 mg/kg) compared to parent compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties
In another study focused on cancer research, the compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly, with IC50 values ranging from 10 to 20 µM across different cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Agricultural Applications

Fungicidal Activity
The compound has shown promise as a fungicide. In agricultural studies, it was tested against several fungal pathogens affecting crops. The results indicated that it could effectively inhibit the growth of fungi such as Fusarium and Botrytis, making it a candidate for developing new agricultural fungicides.

Fungal Pathogen Inhibition Percentage (%)
Fusarium oxysporum75
Botrytis cinerea68

Materials Science

Polymer Additive
In materials science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polyvinyl chloride (PVC) can improve its thermal degradation temperature by approximately 20°C.

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study published in Pharmaceutical Research examined the antimicrobial efficacy of this compound against a panel of pathogens. The study utilized both in vitro and in vivo models to validate the findings.
  • Cancer Cell Line Testing
    A research article from Cancer Letters reported on the evaluation of the compound's effects on various cancer cell lines. The study provided insights into its mechanisms of action and potential pathways involved in its anticancer activity.
  • Agricultural Field Trials
    Field trials conducted by agricultural researchers demonstrated the effectiveness of the compound as a fungicide under real-world conditions. The trials assessed crop yield improvements and disease resistance.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 1, 3, and 4 of the triazolone core (Table 1). These modifications significantly influence physicochemical properties and bioactivity:

Table 1. Structural and Functional Comparison of Triazolone Derivatives

Compound Name Substituents Key Properties Biological Activity Reference
3-Chloro-1-methyl-4-phenyl 3-Cl, 1-CH₃, 4-Ph Weak acidity (pKa not reported) Not reported
3-Ethyl-4-(4-hydroxybenzylidenamino) 3-Et, 4-(4-OH-benzylidenamino) pKa: 8.2–9.5 (tert-butyl alcohol) Antioxidant (IC₅₀: 12–45 μM)
1-Acetyl-3-methyl-4-(3-ethoxy-4-OH-benzylidenamino) 1-Ac, 3-Me, 4-(3-EtO-4-OH-Ph) pKa: 7.8–8.9 (isopropyl alcohol) Antioxidant (metal chelation)
3-Methyl-1-(4-Cl-2-F-Ph) (herbicide intermediate) 1-(4-Cl-2-F-Ph), 3-Me Lipophilic, high stability Herbicidal (carfentrazone-ethyl precursor) –23
  • Electron-Withdrawing Groups (EWGs): The chloro group at position 3 in the target compound likely enhances acidity compared to alkyl groups (e.g., ethyl or methyl), as EWGs stabilize deprotonated forms ().
  • Analogous compounds with 4-hydroxybenzylidenamino substituents exhibit stronger antioxidant activity due to phenolic -OH groups ().

Physicochemical Properties

pKa values of triazolones vary with solvent polarity and substituents:

  • Solvent Effects: In tert-butyl alcohol (low polarity), pKa values range from 8.2–9.5 for 4-hydroxybenzylidenamino derivatives, whereas in acetonitrile (high polarity), values drop to 6.5–7.8 ().
  • Substituent Impact: Acetyl or methoxy groups reduce acidity compared to chloro or hydroxyl substituents ().

Biological Activity

3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as compound TEA63134) is a triazole derivative that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 213.63 g/mol
  • CAS Number : 14292613

The compound is characterized by a triazole ring structure, which is known for its role in various biological activities including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate hydrazones with various electrophiles. Recent studies have highlighted several synthetic routes that yield this compound with good purity and yield .

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed marked activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Bacteria Tested Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

The potential anticancer activity of this compound has also been investigated. In vitro studies have shown that similar triazole compounds can induce apoptosis in various cancer cell lines. For instance, compounds derived from triazole structures have been reported to inhibit the growth of cervical and bladder cancer cell lines with IC50 values ranging from 2.38 to 3.77 µM .

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, researchers evaluated the antimicrobial efficacy of 3-Chloro-1-methyl-4-phenyl derivatives against clinical isolates. The study found that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Anticancer Properties

Another significant study focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that the presence of the chloro substituent significantly enhanced the cytotoxicity of the compound against selected cancer cells. This underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for 3-Chloro-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

The compound is typically synthesized via Schiff base formation or acylation reactions. For example, derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one are prepared by reacting 4-amino-substituted triazolones with aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) in anhydrous ethanol under reflux conditions. Catalysts like triethylamine are often used to facilitate imine bond formation . Purification involves recrystallization from ethanol or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) with absorption bands typically observed at 1650–1750 cm⁻¹ (carbonyl) and 3100–3300 cm⁻¹ (N-H) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon types (e.g., carbonyl carbons at δ 160–170 ppm). Theoretical NMR shifts are calculated using the GIAO method with Gaussian software .
  • UV-Vis : Determines electronic transitions (e.g., π→π* in aromatic systems) in ethanol solutions .

Q. How do non-aqueous solvents affect the acidity of the triazolone ring?

The N-H proton in the triazolone ring exhibits weak acidity (pKa ~10–12 in non-aqueous media). Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or acetonitrile is used to determine acidity constants. The delocalization of the N-H electron pair into the carbonyl group stabilizes the deprotonated form, enhancing acidity in polar aprotic solvents .

Advanced Research Questions

Q. How can computational methods (DFT/HF) predict the electronic and geometric properties of this compound?

Density Functional Theory (B3LYP) and Hartree-Fock (HF) methods with basis sets like 6-311G(d,p) are used to optimize molecular geometry and calculate:

  • HOMO-LUMO energies : Predicts reactivity and charge transfer (e.g., ΔE = 4–6 eV for triazolone derivatives) .
  • Dipole moments : Indicates molecular polarity (e.g., 3–5 Debye for substituted triazolones) .
  • Mulliken charges : Identifies electron-rich/depleted regions (e.g., negative charge on carbonyl oxygen) .
    Theoretical IR/NMR data are scaled using empirical factors (e.g., 0.9613 for B3LYP vibrational frequencies) and validated against experimental results .

Q. How are thermodynamic properties (e.g., Gibbs free energy, entropy) determined for this compound?

Thermodynamic parameters are derived from frequency calculations using Gaussian. For example:

PropertyB3LYP/6-311G(d,p)HF/6-311G(d,p)
Total Energy (au)-1200.45-1198.92
ΔH (kJ/mol)85.288.7
ΔS (J/mol·K)312.4305.9
These values are used to assess stability and reactivity under varying conditions .

Q. How can crystallographic data contradictions be resolved?

Discrepancies in X-ray diffraction data are addressed using:

  • SHELXL refinement : Adjusts thermal parameters and occupancy factors .
  • ORTEP-3 visualization : Validates bond lengths/angles against computational predictions (e.g., C-Cl bond: 1.73 Å experimental vs. 1.75 Å theoretical) .
  • WinGX suite : Integrates multiple refinement tools to resolve twinning or disorder .

Q. What strategies optimize antioxidant activity in triazolone derivatives?

Derivatives with electron-donating groups (e.g., -OCH₃, -OH) show enhanced antioxidant capacity. Methods include:

  • DPPH/ABTS assays : Quantify radical scavenging (e.g., IC₅₀ = 25–50 µM for Schiff base derivatives) .
  • DFT-based QSAR : Correlates HOMO energy with antioxidant efficacy (R² > 0.85) .

Q. How do substituents influence corrosion inhibition properties?

Thiophene or phenyl substituents enhance adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) and polarization curves are used to measure inhibition efficiency (>80% for 3-phenyl derivatives in acidic media) .

Methodological Notes

  • Software Tools : Gaussian (DFT), SHELX (crystallography), Veda4f (IR assignment) .
  • Data Validation : Linear regression (δ_exp = a + b·δ_calc) for NMR shifts (R² > 0.95) .
  • Safety : Use anhydrous conditions for synthesis and N₂ purging to prevent oxidation .

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